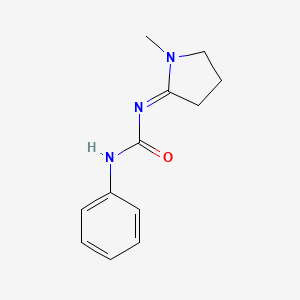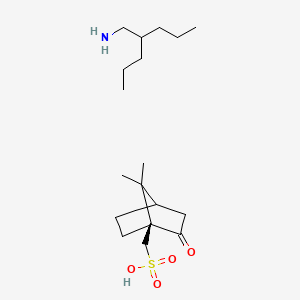
2-Propylpentylamine camphosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpentylamine camphosulfonate is an organic compound that belongs to the class of amines and sulfonates It is characterized by the presence of a camphosulfonate group attached to a 2-propylpentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentylamine camphosulfonate typically involves the reaction of 2-propylpentylamine with camphosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Propylpentylamine} + \text{Camphosulfonic Acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propylpentylamine camphosulfonate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The sulfonate group can be reduced to form sulfinates or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce thiols.
Scientific Research Applications
2-Propylpentylamine camphosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 2-Propylpentylamine camphosulfonate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propylpentylamine sulfate
- 2-Propylpentylamine phosphate
- 2-Propylpentylamine nitrate
Uniqueness
2-Propylpentylamine camphosulfonate is unique due to the presence of the camphosulfonate group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
40840-54-8 |
|---|---|
Molecular Formula |
C18H35NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-propylpentan-1-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-7,9H2,1-2H3/t7?,10-;/m1./s1 |
InChI Key |
JVLDSHNWDWFUOP-DLGLCQKISA-N |
Isomeric SMILES |
CCCC(CCC)CN.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CCCC(CCC)CN.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
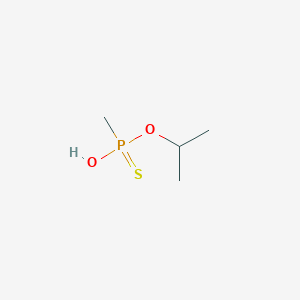
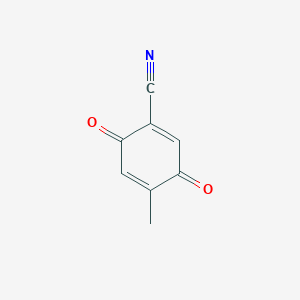
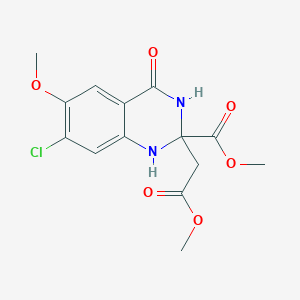
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
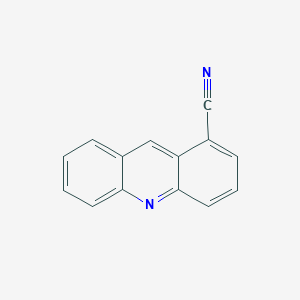
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
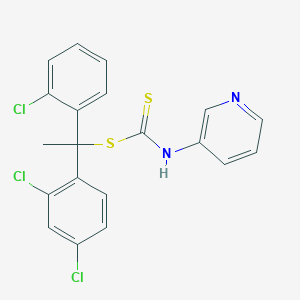
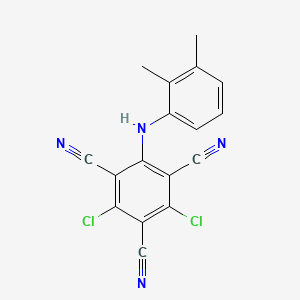

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

